2-(3-Chlorophenoxy)ethanimidamide

WDR5 Target engagement Negative drug target

2-(3-Chlorophenoxy)ethanimidamide (CAS 170735-26-9) is a synthetic small-molecule ethanimidamide derivative with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol. The compound features a 3-chlorophenoxy moiety linked to an ethanimidamide (acetamidine) group, placing it within the phenoxyacetamidine scaffold class.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 170735-26-9
Cat. No. B067320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenoxy)ethanimidamide
CAS170735-26-9
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCC(=N)N
InChIInChI=1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
InChIKeyGQIZPSYLKHRSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenoxy)ethanimidamide (CAS 170735-26-9): Chemical Identity, Scaffold Class, and Procurement Baseline


2-(3-Chlorophenoxy)ethanimidamide (CAS 170735-26-9) is a synthetic small-molecule ethanimidamide derivative with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . The compound features a 3-chlorophenoxy moiety linked to an ethanimidamide (acetamidine) group, placing it within the phenoxyacetamidine scaffold class. It is cataloged as building block #4013689 in the ChemBridge screening collection and is supplied as its hydrochloride salt (CAS 1170125-01-5) through the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research [1]. Computed physicochemical properties include a LogP of 1.16, LogD (pH 5.5) of -1.25, LogD (pH 7.4) of -0.88, and a predicted pKa of 10.81 ± 0.40 [2]. Notably, the compound has been profiled in the ChEMBL/TTD Negative Drug Target database, showing a WDR5 binding Ki of 651,000 nM (651 µM), indicating negligible affinity for this target [3].

Why 2-(3-Chlorophenoxy)ethanimidamide Cannot Be Interchanged with Its 2-Chloro or 4-Chloro Positional Isomers


The three positional isomers of chlorophenoxyethanimidamide — 2-chloro (CAS 144757-44-8), 3-chloro (CAS 170735-26-9), and 4-chloro (CAS 98490-62-1) — share identical molecular formulae and molecular weights (184.62 g/mol) yet diverge substantially in their computed lipophilicity . The 2-chloro isomer exhibits a markedly higher LogP of approximately 3.26, the 4-chloro isomer an intermediate LogP of approximately 1.65, while the 3-chloro (meta) isomer displays the lowest LogP of 1.16 [1]. This ~2.1 log-unit difference between the 2-Cl and 3-Cl isomers translates to a roughly 126-fold difference in predicted octanol-water partition coefficient, which directly impacts aqueous solubility, membrane permeability, and non-specific protein binding in biological assays. Procurement documentation for Sigma-Aldrich explicitly assigns distinct catalog numbers to each positional isomer (CBR01127 for 3-Cl hydrochloride vs. separate entries for 2-Cl and 4-Cl), confirming they are treated as non-interchangeable chemical entities in both commercial and research contexts [2]. Consequently, substitution of one isomer for another — even at the same nominal purity — introduces uncontrolled variability in LogP-driven assay parameters, which can confound SAR interpretation and lead to irreproducible screening results.

Quantitative Differentiation Evidence for 2-(3-Chlorophenoxy)ethanimidamide vs. Closest Analogs


WDR5 Binding Affinity Profiling: 2-(3-Chlorophenoxy)ethanimidamide vs. [1,1'-Biphenyl]-4-carboximidamide

In the Negative Drug Target database (curated from ChEMBL and TTD), 2-(3-Chlorophenoxy)ethanimidamide was profiled against the WD repeat-containing protein 5 (WDR5) and returned a binding Ki of 651,000 nM (651 µM), categorizing it as essentially inactive at this target [1]. By comparison, [1,1'-Biphenyl]-4-carboximidamide — a structurally distinct amidine-containing comparator — showed a Ki of 843,000 nM against the same target in the same curated dataset [2]. The 192,000 nM (192 µM) weaker affinity of the biphenyl analog (ratio: 0.77×) confirms that the 3-chlorophenoxy substitution confers no meaningful WDR5 engagement advantage. Other WDR5 ligands in the database exhibit Ki values in the 109,000–125,000 nM range, further underscoring the marginal binding of both amidine compounds [3]. This negative binding data is valuable for researchers seeking to exclude WDR5-mediated off-target effects in phenotypic screening campaigns.

WDR5 Target engagement Negative drug target Epigenetics

Positional Isomer Lipophilicity Comparison: 3-Cl vs. 2-Cl vs. 4-Cl Phenoxyethanimidamide LogP

Computed LogP values reveal a pronounced lipophilicity gradient across the three chlorophenoxy positional isomers of ethanimidamide. 2-(3-Chlorophenoxy)ethanimidamide has a computed LogP of 1.16 (JChem, ChemBase) [1]. The 2-chloro (ortho) isomer is substantially more lipophilic with a LogP of 3.26 (difference: +2.10 log units, ~126-fold higher partition coefficient) . The 4-chloro (para) isomer is intermediate at LogP 1.65 (difference from 3-Cl: +0.49 log units, ~3.1-fold higher) . The meta (3-Cl) substitution thus yields the most hydrophilic congener, which is predicted to have higher aqueous solubility, lower passive membrane permeability, and reduced non-specific protein binding relative to its isomers. This is consistent with the electron-withdrawing effect of chlorine at the meta position, which increases the acidity of the amidine conjugate acid and enhances ionization at physiological pH.

Lipophilicity Physicochemical property Positional isomer Drug-likeness

pH-Dependent Lipophilicity (LogD) Profiling of 2-(3-Chlorophenoxy)ethanimidamide

The pH-dependent distribution coefficient (LogD) of 2-(3-Chlorophenoxy)ethanimidamide has been computationally determined at two physiologically relevant pH values: LogD (pH 5.5) = -1.25 and LogD (pH 7.4) = -0.88 [1]. The negative LogD values at both pH conditions indicate that the compound preferentially partitions into the aqueous phase, consistent with protonation of the amidine group (predicted pKa = 10.81 ± 0.40) . The ΔLogD of 0.37 between pH 5.5 and pH 7.4 reflects the changing ionization equilibrium. For comparison, the 4-chloro isomer has a predicted pKa of 10.79 ± 0.40 and a LogP of 1.65, suggesting that while pKa values are nearly identical across isomers, the intrinsic lipophilicity of the neutral species drives differential LogD behavior at any given pH . Experimental LogD data for the positional isomers are not publicly available, limiting the evidence strength to class-level inference.

LogD Ionization pH-dependent distribution ADME

Procurement Pathway and Supplier Differentiation: Sigma-Aldrich AldrichCPR vs. ChemBridge Screening Collection

2-(3-Chlorophenoxy)ethanimidamide is accessible through two distinct procurement channels with differing quality assurance frameworks. Sigma-Aldrich supplies the hydrochloride salt (CBR01127) as part of the AldrichCPR collection — a curated set of unique chemicals provided to early discovery researchers without accompanying analytical data; the product is sold 'as-is' with buyer responsibility for identity and purity confirmation . In contrast, ChemBridge catalogs the free base form (catalog #4013689) as a screening building block, with CAS registry 170735-26-9 and computed physicochemical properties including LogD and polar surface area (59.1 Ų) [1]. Separately, the hydrochloride salt is available from abcr GmbH (AB216404) at 95% purity with physical and hazard characterization data . For the 2-chloro isomer hydrochloride, Thermo Scientific offers a 97% purity grade with GHS hazard classification, establishing a higher purity benchmark for the ortho-substituted analog . The absence of a comparable 97% purity grade for the 3-chloro isomer from major analytical suppliers means that researchers requiring analytically characterized material must either accept the AldrichCPR 'as-is' terms or pursue custom synthesis.

Procurement Chemical supplier AldrichCPR Screening library Building block

N-Hydroxy Derivative Structural Differentiation: 2-(3-Chlorophenoxy)ethanimidamide vs. Its N'-Hydroxy Analog

The N'-hydroxy derivative, (Z)-2-(3-chlorophenoxy)-N'-hydroxyethanimidamide (CAS 261959-19-7), differs from 2-(3-chlorophenoxy)ethanimidamide by the addition of a hydroxyl group on the terminal amidine nitrogen . This structural modification increases the molecular weight to 200.62 g/mol (from 184.62) and adds an additional hydrogen bond donor and acceptor, elevating the polar surface area . Spectroscopic characterization is available through the Wiley SpectraBase database, which includes ¹H NMR and GC-MS spectra for the N-hydroxy analog — analytical data that are not publicly cataloged for the parent compound [1]. The N-hydroxyamidine (amidoxime) functionality introduces metal-chelating capacity absent in the parent amidine, potentially enabling applications in metal-mediated catalysis or metalloenzyme inhibition that are inaccessible to 2-(3-chlorophenoxy)ethanimidamide itself. This functional group distinction makes the two compounds non-substitutable in any application dependent on metal coordination or hydrogen-bonding geometry.

Hydroxyamidine Metal chelation Amidoxime Pro-drug

Physicochemical Property Summary: Cross-Isomer Boiling Point, Density, and pKa Comparison

Predicted bulk physicochemical properties further distinguish 2-(3-chlorophenoxy)ethanimidamide from its isomers. The 3-Cl isomer has a predicted boiling point of 306.4 ± 48.0 °C, density of 1.29 ± 0.1 g/cm³, and flash point of 139.1 °C . The 4-Cl isomer has essentially identical predicted values: boiling point 306.4 ± 48.0 °C, density 1.29 ± 0.1 g/cm³, and pKa 10.79 ± 0.40 — nearly indistinguishable from the 3-Cl pKa of 10.81 ± 0.40 . In contrast, the 2-Cl isomer hydrochloride has a notably lower boiling point of 303.6 °C and a much higher LogP of 3.26 . The melting point of the 4-Cl isomer hydrochloride is reported as 185–187 °C, whereas melting point data for the 3-Cl isomer hydrochloride are not publicly cataloged . The near-identity of boiling point, density, and pKa between the 3-Cl and 4-Cl isomers means that LogP/LogD is the primary computable differentiator for these two congeners, while the 2-Cl isomer is distinguishable across multiple physicochemical dimensions.

Boiling point Density pKa Predicted properties Isomer comparison

Evidence-Backed Research and Industrial Application Scenarios for 2-(3-Chlorophenoxy)ethanimidamide


Fragment-Based Screening Library Design Requiring Low-Lipophilicity Amidine Building Blocks

With a computed LogP of 1.16 and negative LogD values at both pH 5.5 (-1.25) and pH 7.4 (-0.88), 2-(3-chlorophenoxy)ethanimidamide is the most hydrophilic among the three chlorophenoxyethanimidamide positional isomers [1]. This property makes it the preferred choice for fragment-based drug discovery (FBDD) libraries where aqueous solubility and minimal non-specific protein binding are prioritized. The 3-chloro isomer's LogP advantage of -2.10 log units over the 2-chloro isomer directly translates to reduced risk of hydrophobic aggregation and promiscuous binding in biochemical screens. Fragment library designers selecting this scaffold should explicitly document the isomer identity to ensure SAR reproducibility across screening campaigns.

Negative Control Selection for WDR5-Mediated Epigenetic Assays

The documented WDR5 Ki of 651,000 nM (651 µM) establishes 2-(3-chlorophenoxy)ethanimidamide as a functionally inactive compound at this epigenetic target, as curated in the ChEMBL/TTD Negative Drug Target database [2]. This compound may serve as a negative control or inactive reference in WDR5-targeted biochemical and cellular assays where a structurally related amidine is needed without confounding WDR5 pharmacology. The availability of the hydrochloride salt through Sigma-Aldrich AldrichCPR (CBR01127) provides a defined procurement route, though researchers must independently verify identity and purity per the supplier's terms.

Synthetic Intermediate for N-Hydroxyamidine (Amidoxime) Derivatization

The parent 2-(3-chlorophenoxy)ethanimidamide scaffold serves as the synthetic precursor to its N'-hydroxy derivative (CAS 261959-19-7), which introduces metal-chelating amidoxime functionality with distinct spectroscopic properties cataloged in the Wiley SpectraBase database [3]. This derivatization pathway enables access to compounds with potential applications in metalloenzyme inhibition or metal-mediated catalysis that are structurally inaccessible from the parent amidine. Researchers procuring the parent compound for further synthetic elaboration should verify that the available free base form (ChemBridge #4013689) [4] meets the purity requirements for their specific synthetic route.

Physicochemical Property-Driven Isomer Selection for SAR Studies

In structure-activity relationship (SAR) campaigns exploring the phenoxyethanimidamide scaffold, the 3-chloro substitution offers a distinct lipophilicity profile (LogP 1.16, LogD₇.₄ -0.88) compared to the 2-chloro (LogP 3.26) and 4-chloro (LogP 1.65) congeners [1]. This ~2.1 log-unit lipophilicity span across isomers provides a useful parameter range for probing the relationship between compound hydrophobicity and biological activity without altering the core scaffold or introducing additional heteroatoms. The near-identity of pKa across isomers (3-Cl: 10.81 vs. 4-Cl: 10.79) means that ionization state differences at physiological pH are negligible, isolating LogP/LogD as the primary variable . This makes the 3-Cl congener valuable as the 'low-LogP anchor' in matched molecular pair analyses.

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